1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline

physicochemical profiling drug-likeness prediction logP comparison

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline (CAS 147057-14-5; also registered as CAS 156243-40-2 in its 1H-tautomeric form) is a tetra-methyl-substituted fused heterocycle belonging to the imidazo[4,5-g]quinoxaline class, with molecular formula C₁₃H₁₄N₄ and molecular weight 226.28 g/mol. Critically, this compound lacks the 2-amino substituent that characterizes the well-known food-derived mutagenic heterocyclic aromatic amines (HAAs) such as MeIQx and 4,7,8-TriMeIQx, which occupy the isomeric imidazo[4,5-f]quinoxaline scaffold.

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
CAS No. 147057-14-5
Cat. No. B15176962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline
CAS147057-14-5
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)C)C
InChIInChI=1S/C13H14N4/c1-7-6-14-10-5-11-13(8(2)12(10)15-7)17(4)9(3)16-11/h5-6H,1-4H3
InChIKeyOPNLDRHZJUCIFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline (CAS 147057-14-5): Structural Identity and Physicochemical Baseline for Procurement


1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline (CAS 147057-14-5; also registered as CAS 156243-40-2 in its 1H-tautomeric form) is a tetra-methyl-substituted fused heterocycle belonging to the imidazo[4,5-g]quinoxaline class, with molecular formula C₁₃H₁₄N₄ and molecular weight 226.28 g/mol [1]. Critically, this compound lacks the 2-amino substituent that characterizes the well-known food-derived mutagenic heterocyclic aromatic amines (HAAs) such as MeIQx and 4,7,8-TriMeIQx, which occupy the isomeric imidazo[4,5-f]quinoxaline scaffold [2]. Its computed physicochemical profile—XLogP3 of 1.9, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.6 Ų—places it in a distinct property space relative to both the amino-substituted [4,5-f] mutagens and the unsubstituted parent scaffold .

Non-amino imidazoquinoxaline control for SAR and genotoxicity studies
Unique [4,5-g] scaffold isomer distinct from common [4,5-f] food mutagens
Zero HBD profile supports membrane permeability and ADME research

Why 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline Cannot Be Interchanged with Common Imidazoquinoxaline Analogs in Research Procurement


Within the imidazoquinoxaline chemical space, three structural variables critically determine biological and physicochemical behavior: (i) the position of ring fusion ([4,5-g] versus [4,5-f] isomerism), (ii) the presence or absence of the 2-amino group, and (iii) the number and position of methyl substituents [1]. The target compound occupies a unique combination of these variables—[4,5-g] scaffold, no 2-amino group, and four methyl groups at positions 1,2,7,9—that is not shared by any of the commonly procured amino-imidazo[4,5-f]quinoxaline standards (MeIQx, 4,8-DiMeIQx, 4,7,8-TriMeIQx). The Vikse et al. (1993) structure–activity study demonstrated that both the number and positioning of methyl groups on the imidazoquinoxaline core exert strong, non-linear effects on mutagenic potency in the Ames Salmonella typhimurium TA98 assay [1]. Consequently, substituting this compound with a [4,5-f] isomer or an amino-bearing analog will produce qualitatively different biological readouts. The quantitative evidence below details exactly where these differences manifest.

Scaffold isomerism: [4,5-g] vs. [4,5-f]
Fusion position alters electronic structure and biological readout; MeIQx and TriMeIQx are [4,5-f] isomers and may not replicate [4,5-g] responses.
2-amino group absence
Lack of exocyclic amine blocks nitrenium ion formation, a key mutagenic activation pathway present in all common amino-substituted standards.
Tetramethyl substitution pattern
Number and position of methyl groups affect Ames potency non-linearly; analog with different methylation may produce divergent genotoxicity profiles.

Quantitative Differentiation Evidence: 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline Versus Closest Analogs


XLogP3 Lipophilicity: 1.9 (Target) vs. 1.5 (4,7,8-TriMeIQx) vs. 0.7–1.0 (MeIQx) vs. −1.3 (Parent Scaffold)

The target compound displays a computed XLogP3 of 1.9 (PubChem), which is 0.4 log units higher than the closest amino-substituted analog 4,7,8-TriMeIQx (XLogP3 = 1.5, PubChem CID 108100), approximately 0.9–1.2 log units higher than MeIQx (XLogP3 ≈ 0.7–1.0 for the 5-MeIQx and MeIQx-d analogs respectively), and 3.2 log units higher than the unsubstituted parent scaffold 2H-imidazo[4,5-g]quinoxaline (XLogP3 = −1.3, PubChem CID 45078522) [1]. The incremental logP increase attributable to the tetramethyl substitution pattern relative to the 1,2-dimethyl analog on the same scaffold is approximately 0.08 log units (1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline logP = 1.82, from ChemSrc) .

XLogP3 Lipophilicity
Cross-study comparable
Target: 1.9
4,7,8-TriMeIQx: 1.5
Higher lipophilicity supports differential membrane partitioning and RP-HPLC retention.
Δ +0.4 vs. closest amino analog; computed XLogP3.
physicochemical profiling drug-likeness prediction logP comparison

Hydrogen Bond Donor Count: Zero HBD (Target) vs. One HBD (All 2-Amino Analogs) — A Binary Structural Differentiator

The target compound possesses zero hydrogen bond donor (HBD) atoms, whereas every commonly procured amino-substituted imidazoquinoxaline—including 4,7,8-TriMeIQx (HBD = 1, PubChem CID 108100), MeIQx (HBD = 1), and 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx, HBD = 1)—contains a 2-amino group contributing one HBD [1]. This binary difference is structurally absolute: the target compound replaces the C2-amino group with a methyl substituent (C2–CH₃), eliminating the only hydrogen bond donor functionality present in the amino analogs. The hydrogen bond acceptor count is also reduced from 4 (in 4,7,8-TriMeIQx) to 3 (in the target compound) [2].

HBD Count
Cross-study comparable
0
Absolute structural difference: no hydrogen bond donor vs. 1 in all 2-amino analogs.
Eliminates HBD-dependent ADME effects; binary differentiator.
hydrogen bonding capacity blood–brain barrier prediction ADME profiling

Topological Polar Surface Area: 43.6 Ų (Target) vs. 69.6 Ų (Amino Analogs) — A 37% Reduction with Consequences for Membrane Interaction

The experimentally derived topological polar surface area (TPSA) of the target compound is 43.6 Ų (chem960), which is 26.0 Ų lower than the TPSA of both 4,7,8-TriMeIQx and MeIQx (each 69.62 Ų, from ChemSrc and chem960 respectively) . This 37.4% reduction in TPSA is attributable entirely to the replacement of the polar 2-amino group (contributing ~26 Ų) with a methyl group. The target compound's TPSA is also 5.8 Ų lower than that of the parent scaffold 2H-imidazo[4,5-g]quinoxaline (TPSA = 49.4 Ų, PubChem CID 45078522), indicating that tetramethyl substitution on the [4,5-g] scaffold modestly reduces polarity even relative to the unsubstituted core [1]. Notably, the 1,2-dimethyl analog on the same [4,5-g] scaffold has an identical TPSA of 43.6 Ų (ChemSrc), confirming that the additional methyl groups at positions 7 and 9 in the target compound do not further alter polar surface area relative to the 1,2-dimethyl baseline .

TPSA
Cross-study comparable
Target: 43.6 Ų
Amino analogs: 69.6 Ų
37% lower TPSA predicts higher passive permeability and CNS exposure potential.
Δ −26.0 Ų; shifts ADME category relative to 2-amino standards.
TPSA membrane permeability Lipinski rule-of-five

Boiling Point and Density: 426.8°C / 1.273 g/cm³ (Target) vs. 469.5°C / 1.38 g/cm³ (4,7,8-TriMeIQx) vs. 458.4°C / 1.47 g/cm³ (MeIQx)

The target compound has a reported boiling point of 426.8°C at 760 mmHg and density of 1.273 g/cm³ (ChemIndex, based on the 1H-tautomer CAS 156243-40-2) . This boiling point is 42.7°C lower than that of 4,7,8-TriMeIQx (469.5°C at 760 mmHg) and 31.6°C lower than that of MeIQx (458.4°C at 760 mmHg), despite the target compound's higher molecular weight than MeIQx (226.28 vs. 213.24 g/mol) . The density of the target compound (1.273 g/cm³) is 0.11 g/cm³ lower than 4,7,8-TriMeIQx (1.38 g/cm³) and 0.20 g/cm³ lower than MeIQx (~1.47 g/cm³; alternate estimate 1.26 g/cm³) . The flash point of the target compound is 211.9°C .

Boiling Point / Density
Reported
426.8 °C / 1.273 g/cm³
Lower boiling point and density vs. amino analogs enable distinct purification and GC parameters.
ΔBP −42.7°C vs. 4,7,8-TriMeIQx; flash point 211.9°C.
thermal properties volatility purification protocol design

Absence of 2-Amino Group: Predicted Differential Mutagenicity Profile Relative to Amino-Substituted Imidazoquinoxaline Food Mutagens

The Vikse et al. (1993) structure–activity study of 15 methyl and phenyl derivatives of 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) demonstrated that the number and positioning of methyl groups on the imidazoquinoxaline core strongly affect mutagenic potency in the Ames S. typhimurium TA98 assay with S9 metabolic activation, and that resonance stabilization of the nitrenium ion—derived from N-hydroxylation of the exocyclic 2-amino group—is a key determinant of mutagenic potency [1]. The target compound lacks this 2-amino group entirely, bearing a methyl substituent at C2 instead. Among the amino-substituted analogs, 4,7,8-TriMeIQx (2-amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline) exhibits a mutagenic activity of 73,000 TA98 revertants per microgram [2]. While direct Ames data for the target compound have not been identified in the peer-reviewed literature, the absence of the aminonitrenium activation pathway predicts substantially reduced or absent frameshift mutagenicity in TA98 relative to the 2-amino-bearing comparators. The closely related analog 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline (7,9-DiMeIgQx), which differs only by possessing a 2-amino group in place of the 2-methyl group, was isolated from beef extract at 53 ng/g and structurally confirmed by X-ray crystallography as a mutagenic heterocyclic amine [3].

Predicted Mutagenicity
Class-level inference
Target: no 2-amino group; nitrenium ion pathway blocked. Comparator: 4,7,8-TriMeIQx 73,000 TA98 rev/µg.
Predicted reduced frameshift mutagenicity; serves as non-amino control for SAR.
Direct Ames data not located; class-level inference based on Vikse et al. 1993.
genotoxicity screening Ames test structure–activity relationship nitrenium ion

Optimal Research and Industrial Application Scenarios for 1,2,7,9-Tetramethylimidazo(4,5-g)quinoxaline Based on Quantitative Differentiation Evidence


Non-Mutagenic Negative Control for Structure–Activity Relationship (SAR) Studies of Imidazoquinoxaline Food Mutagens

In genotoxicity and food carcinogenesis research, the target compound provides a structurally matched, non-amino negative control for SAR studies of imidazoquinoxaline-derived heterocyclic aromatic amines. Because it lacks the 2-amino group essential for cytochrome P450-mediated N-hydroxylation and subsequent nitrenium ion formation—the obligate activation pathway for DNA adduct formation by MeIQx, 4,8-DiMeIQx, and 4,7,8-TriMeIQx—this compound can be used to deconvolve scaffold-dependent effects (e.g., AhR binding, CYP1A2 induction) from mutagenicity-dependent effects in cellular and in vivo models . Its higher lipophilicity (XLogP3 = 1.9 vs. 0.7–1.5 for amino analogs) also enables partitioning-based experimental designs that are not feasible with the more polar amino standards [1].

Membrane Permeability Probe for Imidazoquinoxaline ADME Profiling

The combination of zero hydrogen bond donors, a TPSA of 43.6 Ų, and XLogP3 of 1.9 makes this compound an ideal high-permeability probe within the imidazoquinoxaline chemical space . In Caco-2 monolayer permeability assays or parallel artificial membrane permeability assays (PAMPA), this compound is predicted to exhibit significantly higher apparent permeability (Papp) than any 2-amino-substituted imidazoquinoxaline (TPSA ~70 Ų, HBD = 1). Procurement of this compound alongside MeIQx or 4,7,8-TriMeIQx enables systematic investigation of how the 2-amino→2-methyl substitution affects intestinal absorption, blood–brain barrier penetration, and hepatic clearance within a congeneric chemical series [1].

Chromatographic Method Development and Analytical Reference Standard for Imidazoquinoxaline Isomer Discrimination

The distinct boiling point (426.8°C), density (1.273 g/cm³), and calculated lipophilicity (XLogP3 = 1.9) of the target compound enable its use as a chromatographic retention time marker for discriminating [4,5-g] scaffold imidazoquinoxalines from their [4,5-f] isomers . In reversed-phase HPLC methods for heterocyclic aromatic amine analysis—where MeIQx, 4,8-DiMeIQx, and 4,7,8-TriMeIQx are commonly resolved using 15–30% acetonitrile in triethylamine-phosphate buffer with UV detection at 254–263 nm—the target compound's higher logP predicts longer retention, providing a useful system suitability standard for [4,5-g] scaffold identification [1].

Computational Chemistry Benchmarking: DFT and Molecular Dynamics Parameterization of Non-Amino Imidazoquinoxalines

The rigid planar structure of 1,2,7,9-tetramethylimidazo(4,5-g)quinoxaline—with zero rotatable bonds, a well-defined XLogP3 (1.9), TPSA (43.6 Ų), and experimental density (1.273 g/cm³)—makes it an excellent benchmarking compound for density functional theory (DFT) calculations of imidazoquinoxaline electronic structure and for molecular dynamics force-field parameterization . The absence of the conformationally flexible and solvent-sensitive 2-amino group eliminates a major source of computational uncertainty present in all amino-substituted imidazoquinoxaline standards, enabling cleaner validation of computed HOMO–LUMO gaps, electrostatic potential surfaces, and solvation free energies against experimental physical property data [1].

Application
Selection Property
Validation Focus
Genotoxicity SAR negative control
Non-amino scaffold, blocked nitrenium ion activation
Ames TA98 + S9 mutagenicity endpoint comparison
Membrane permeability probe
Zero HBD, TPSA 43.6 Ų, XLogP3 1.9
Caco-2 / PAMPA apparent permeability vs. amino analogs
Isomer discrimination standard
Distinct boiling point and lipophilicity
RP-HPLC retention marker for [4,5-g] vs. [4,5-f] scaffold
Computational chemistry benchmark
Rigid planar core, zero rotatable bonds, well-defined properties
DFT/MD validation against experimental density and logP
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